molecular formula C20H25NO2 B6047415 [1-[(3-Phenylmethoxyphenyl)methyl]piperidin-3-yl]methanol

[1-[(3-Phenylmethoxyphenyl)methyl]piperidin-3-yl]methanol

Cat. No.: B6047415
M. Wt: 311.4 g/mol
InChI Key: RHKDZKIIJREWTM-UHFFFAOYSA-N
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Description

[1-[(3-Phenylmethoxyphenyl)methyl]piperidin-3-yl]methanol: is a complex organic compound that features a piperidine ring substituted with a phenylmethoxyphenyl group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-[(3-Phenylmethoxyphenyl)methyl]piperidin-3-yl]methanol typically involves multi-step organic reactions. One common route includes the alkylation of piperidine with a benzyl halide derivative, followed by the introduction of the methanol group through reduction reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, forming aldehydes or carboxylic acids.

    Reduction: Reduction reactions can further modify the piperidine ring or the phenyl groups.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving Friedel-Crafts alkylation or acylation.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of alkyl or acyl groups on the aromatic rings.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology: In biological research, derivatives of this compound are studied for their potential pharmacological activities, including anti-inflammatory and analgesic properties.

Medicine: The compound and its derivatives are investigated for their potential use in drug development, particularly in targeting neurological pathways.

Industry: In the industrial sector, the compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which [1-[(3-Phenylmethoxyphenyl)methyl]piperidin-3-yl]methanol exerts its effects involves interactions with various molecular targets. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. The phenylmethoxyphenyl group may enhance the compound’s ability to cross biological membranes, increasing its bioavailability.

Comparison with Similar Compounds

  • [1-[(3-Aminophenyl)methyl]piperidin-4-yl]methanol
  • [1-(2-Aminoethyl)piperidin-3-yl]methanol
  • [1-(4-Fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol

Uniqueness: Compared to similar compounds, [1-[(3-Phenylmethoxyphenyl)methyl]piperidin-3-yl]methanol features a unique combination of functional groups that confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis and a promising candidate in medicinal chemistry.

Properties

IUPAC Name

[1-[(3-phenylmethoxyphenyl)methyl]piperidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c22-15-19-9-5-11-21(14-19)13-18-8-4-10-20(12-18)23-16-17-6-2-1-3-7-17/h1-4,6-8,10,12,19,22H,5,9,11,13-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHKDZKIIJREWTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC(=CC=C2)OCC3=CC=CC=C3)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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